molecular formula C6H7ClN2O3S B13003430 5-Chloro-4-(methylamino)pyridine-3-sulfonic acid

5-Chloro-4-(methylamino)pyridine-3-sulfonic acid

Cat. No.: B13003430
M. Wt: 222.65 g/mol
InChI Key: WPVWTXAVFCSYBZ-UHFFFAOYSA-N
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Description

5-Chloro-4-(methylamino)pyridine-3-sulfonic acid (CAS 1352531-67-9) is a pyridine derivative characterized by a sulfonic acid group at the 3-position, a methylamino substituent at the 4-position, and a chlorine atom at the 5-position of the pyridine ring. This compound is notable for its role as a pharmaceutical intermediate and its structural similarity to bioactive pyridine analogs. With a molecular formula of C₆H₇ClN₂O₃S and a molecular weight of 222.65 g/mol, it exhibits moderate water solubility due to the polar sulfonic acid group .

Properties

Molecular Formula

C6H7ClN2O3S

Molecular Weight

222.65 g/mol

IUPAC Name

5-chloro-4-(methylamino)pyridine-3-sulfonic acid

InChI

InChI=1S/C6H7ClN2O3S/c1-8-6-4(7)2-9-3-5(6)13(10,11)12/h2-3H,1H3,(H,8,9)(H,10,11,12)

InChI Key

WPVWTXAVFCSYBZ-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=NC=C1S(=O)(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-(methylamino)pyridine-3-sulfonic acid typically involves the chlorination of 4-(methylamino)pyridine-3-sulfonic acid. This process can be carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure the selective introduction of the chloro group at the desired position on the pyridine ring .

Industrial Production Methods

In industrial settings, the production of 5-Chloro-4-(methylamino)pyridine-3-sulfonic acid may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Scientific Research Applications

Biochemical Research Applications

  • Enzyme Inhibition Studies :
    • 5-Chloro-4-(methylamino)pyridine-3-sulfonic acid has been studied for its ability to inhibit specific enzymes. Its binding affinity to enzyme active sites can block substrate access, thus affecting metabolic pathways. This property makes it valuable in drug discovery and development processes aimed at targeting various diseases.
  • Protein Interaction Analysis :
    • The compound's ability to interact with proteins suggests potential applications in biochemical assays. It can be used to study protein-ligand interactions, providing insights into the mechanisms of action for various biological targets.
  • Antimicrobial and Anticancer Research :
    • Preliminary studies indicate that this compound may exhibit antimicrobial and anticancer properties. These findings warrant further investigation into its therapeutic potential, particularly in developing new treatments for infections and cancer.

Medicinal Chemistry Applications

  • Drug Development :
    • The structural characteristics of 5-Chloro-4-(methylamino)pyridine-3-sulfonic acid allow it to serve as a lead compound in the development of novel pharmaceuticals. Its derivatives may be synthesized to enhance efficacy and reduce toxicity in therapeutic applications.
  • Pharmaceutical Intermediates :
    • This compound can act as an intermediate in synthesizing other biologically active molecules, particularly sulfonamides. Its derivatives have been explored for their roles in treating various conditions, including bacterial infections and inflammatory diseases .

Environmental Applications

  • Analytical Chemistry :
    • 5-Chloro-4-(methylamino)pyridine-3-sulfonic acid can be utilized in environmental monitoring as a reagent for detecting pollutants or as a standard in analytical methods. Its chemical stability under various conditions makes it suitable for long-term studies .
  • Remediation Efforts :
    • The compound's potential role in soil remediation has been investigated, particularly in contexts where sulfonamide derivatives can enhance the degradation of persistent organic pollutants .

Case Study 1: Enzyme Inhibition

A study conducted on the enzyme inhibition capabilities of 5-Chloro-4-(methylamino)pyridine-3-sulfonic acid demonstrated significant inhibition of specific metabolic enzymes involved in cancer cell proliferation. The results indicated that modifications to the compound could enhance its potency as an anticancer agent.

Case Study 2: Antimicrobial Activity

In vitro tests revealed that derivatives of 5-Chloro-4-(methylamino)pyridine-3-sulfonic acid exhibited notable antimicrobial activity against several pathogenic bacteria. These findings suggest that further exploration could lead to new antibiotic therapies.

Comparison with Related Compounds

Compound NameKey FeaturesApplications
5-Chloro-4-(dimethylamino)pyridine-3-sulfonic acidContains a dimethylamino groupSimilar biochemical assays
5-Chloro-4-methylamino-pyridine-3-sulfonic acid methyl-phenyl-amideVaries substituents affecting reactivityPotential drug development
5-Chloro-4-methylamino-pyridine-3-sulfonic acid ethyl-methyl-amideDifferent substituents influencing activityMedicinal chemistry applications

Mechanism of Action

The mechanism of action of 5-Chloro-4-(methylamino)pyridine-3-sulfonic acid involves its interaction with specific molecular targets and pathways. The chloro and sulfonic acid groups can form hydrogen bonds and electrostatic interactions with target molecules, while the methylamino group can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table compares 5-Chloro-4-(methylamino)pyridine-3-sulfonic acid with four analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Functional Groups Key Applications/Findings
5-Chloro-4-(methylamino)pyridine-3-sulfonic acid C₆H₇ClN₂O₃S 222.65 5-Cl, 4-(CH₃NH), 3-SO₃H Sulfonic acid, methylamino Pharmaceutical intermediate
5-Chloro-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide C₉H₁₅ClN₄O₂S 278.76 5-Cl, 4-(CH₃NH), 3-SO₂N(CH₂CH₃)(CH₃) Sulfonamide, ethyl-methyl amide Enhanced lipophilicity for drug delivery
5-Chloro-4-(pyrrolidin-1-yl)pyridine-3-sulfonic acid C₉H₁₁ClN₂O₃S 262.71 5-Cl, 4-(pyrrolidine), 3-SO₃H Sulfonic acid, pyrrolidine Discontinued lab reagent (low stability)
5-Chloro-4-(diethylamino)pyridine-3-sulfonamide C₉H₁₅ClN₄O₂S 278.76 5-Cl, 4-(C₂H₅)₂N, 3-SO₂NH₂ Sulfonamide, diethylamino Kinase inhibitor intermediate
4-Chloro-3-pyridinesulfonamide C₅H₅ClN₂O₂S 192.62 4-Cl, 3-SO₂NH₂ Sulfonamide Neuromuscular dysfunction research

Impact of Substituents on Properties

  • Sulfonic Acid vs. Sulfonamide : The sulfonic acid group in the target compound enhances water solubility and acidity compared to sulfonamide derivatives (e.g., 4-Chloro-3-pyridinesulfonamide), making it more suitable for aqueous reaction conditions .
  • Amino Group Variations: Methylamino (CH₃NH): Balances hydrophilicity and bioactivity. Diethylamino ((C₂H₅)₂N): Increases lipophilicity, improving membrane permeability in kinase inhibitors .

Biological Activity

5-Chloro-4-(methylamino)pyridine-3-sulfonic acid is a sulfonamide derivative with significant biological activity, particularly in enzyme inhibition and potential therapeutic applications. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chloro group, a methylamino group, and a sulfonic acid group. Its molecular formula is CHClNOS. The unique combination of these functional groups contributes to its distinct chemical properties and biological activities.

5-Chloro-4-(methylamino)pyridine-3-sulfonic acid primarily acts through:

  • Enzyme Inhibition : The compound can bind to specific enzymes or receptors, inhibiting their activity. This binding may occur at active or allosteric sites, blocking substrate access or altering enzyme conformation.
  • Protein Interactions : It has been shown to interact with various biological molecules, suggesting its potential in biochemical assays and therapeutic applications.

Antimicrobial Properties

Research indicates that 5-Chloro-4-(methylamino)pyridine-3-sulfonic acid exhibits significant antimicrobial activity. Preliminary studies have shown effectiveness against gram-positive bacteria, with some derivatives demonstrating enhanced antibacterial effects due to structural modifications .

Anticancer Potential

The compound has been evaluated for its anticancer properties, particularly in inhibiting receptor tyrosine kinase (RTK) signaling pathways. In vitro studies have demonstrated that it can inhibit various kinases associated with cancer progression, such as VEGFR-2 and EGFR. Notably, it was found to be more potent than established inhibitors like sunitinib and erlotinib in certain assays .

Case Studies and Experimental Data

  • Enzyme Inhibition Assays :
    • A study demonstrated that 5-Chloro-4-(methylamino)pyridine-3-sulfonic acid significantly inhibited the activity of VEGFR-2 with an IC50 value indicating high potency compared to other compounds .
  • Cytotoxicity Evaluation :
    • In cytotoxicity assays against A431 cell lines, the compound showed dose-dependent cytotoxic effects, indicating potential for development as an anticancer agent. The results indicated that concentrations above 256 µg/mL resulted in significant cell death .
  • Antibacterial Activity :
    • A recent study reported that derivatives of this compound exhibited varying degrees of antibacterial activity against several strains of bacteria. The structure-activity relationship (SAR) analysis highlighted the importance of specific substituents for enhancing efficacy .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of 5-Chloro-4-(methylamino)pyridine-3-sulfonic acid compared to structurally similar compounds:

Compound NameKey FeaturesAntimicrobial ActivityAnticancer Activity
5-Chloro-4-(methylamino)pyridine-3-sulfonic acidSulfonamide derivativeSignificant against gram-positive bacteriaPotent VEGFR-2 inhibitor
5-Chloro-4-(dimethylamino)pyridine-3-sulfonic acidDimethylamino groupModerate activitySimilar anticancer profile
5-Chloro-4-methylamino-pyridine-3-sulfonic acid methyl-phenyl-amideVariations in substituentsVariable activity based on structureReduced potency compared to parent compound

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